3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (molecular formula: C₆H₇IN₂) is a bicyclic heterocyclic compound featuring a pyrrolopyrazole scaffold substituted with an iodine atom at the 3-position. Its SMILES notation is C1CC2=C(C=NN2C1)I, and it has a molecular weight of 234.97 g/mol . The compound is synthesized via multi-step routes involving bromination and subsequent iodination, achieving an overall yield of 29.4% over eight steps . Its iodine substituent enhances reactivity, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOBFGMPECXXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and sustainable production method.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific diseases or conditions.
Industry: The compound's unique properties make it valuable in various industrial applications, such as material science and catalysis.
Mechanism of Action
The mechanism by which 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom plays a crucial role in these interactions, influencing the compound's binding affinity and activity. The exact mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- All derivatives share a low topological polar surface area (TPSA ~17.80 Ų), suggesting similar membrane permeability .
Kinase Inhibition (TGF-β Type I Receptor)
Notes:
- Aryl-substituted derivatives (e.g., 3-phenyl, 4-fluorophenyl) exhibit strong kinase inhibition via hydrogen bonding and π-π stacking .
- The iodine atom’s larger size and polarizability may improve binding through halogen bonding, though specific data for the 3-iodo compound are lacking .
Anticancer and Antimicrobial Activity
- Imidazo-thiadiazole derivatives : Exhibit superior antileukemic activity (IC₅₀ = 1.2 µM) compared to pyrrolopyrazole analogs .
Reactivity and Functionalization Potential
- 3-Iodo derivative : Iodine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .
- 3-Bromo derivative : Used in nucleophilic substitutions to introduce amines or alkoxy groups .
- 2-(Chloromethyl) derivative : Serves as a versatile intermediate for alkylation or amidation .
Biological Activity
3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyrazole structure with an iodine substituent, which enhances its reactivity. The molecular formula is with a molecular weight of 248.07 g/mol. The presence of iodine is significant for its interactions with biological targets, potentially influencing pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Similar compounds have shown promise in:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrolo[1,2-b]pyrazole have been reported to exhibit selective cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Studies : A study published in Molecules investigated the anticancer properties of various pyrrolo[1,2-b]pyrazole derivatives. It was found that certain derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models .
- Inhibition of Enzymatic Activity : Research has shown that this compound can inhibit specific enzymes involved in cancer progression. For example, studies demonstrated that it inhibits key kinases associated with cell proliferation .
- Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory potential of similar compounds, revealing their ability to reduce pro-inflammatory cytokine production in macrophages .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available pyrrole and pyrazole precursors.
- Halogenation : The introduction of iodine can be achieved through halogenation reactions using iodine or iodine-containing reagents.
- Cyclization Reactions : Cyclization reactions are crucial for forming the fused ring system characteristic of the compound.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
